(S)-3-Amino-5-(methylthio)pentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

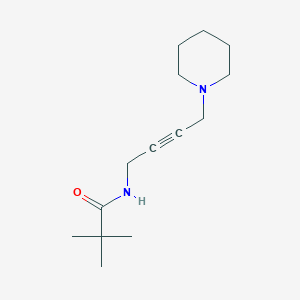

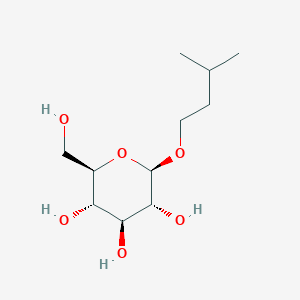

“(S)-3-Amino-5-(methylthio)pentanoic acid” is also known as “(S)-3-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid”. It has a CAS Number of 1217811-51-2 and a molecular weight of 263.36 . The compound is a white to light-yellow powder or crystals .

Synthesis Analysis

While specific synthesis methods for “(S)-3-Amino-5-(methylthio)pentanoic acid” were not found, a related compound, pentanoic acid, can be synthesized from γ-valerolactone and formic acid using bifunctional catalysis . This process involves the conversion of γ-valerolactone, a stable platform chemical from cellulosic biorefineries, into pentanoic acid in the presence of aqueous formic acid .Molecular Structure Analysis

The IUPAC name for this compound is (3S)-3-[(tert-butoxycarbonyl)amino]-5-(methylsulfanyl)pentanoic acid . The InChI code is 1S/C11H21NO4S/c1-11(2,3)16-10(15)12-8(5-6-17-4)7-9(13)14/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 .Physical And Chemical Properties Analysis

“(S)-3-Amino-5-(methylthio)pentanoic acid” is a white to light-yellow powder or crystals . It should be stored in a refrigerator and shipped at room temperature .Wissenschaftliche Forschungsanwendungen

Biosynthesis and Chemical Synthesis

Application in AM-Toxins Synthesis : The L-forms of certain amino acids, including variants of (S)-3-Amino-5-(methylthio)pentanoic acid, are critical in the synthesis of AM-toxins. The synthesis process involves gradual hydrolysis and specific reaction conditions to produce these amino acids (Shimohigashi, Lee, & Izumiya, 1976).

Methylglyoxal Modification : Methylglyoxal, a reactive compound, modifies amino acids to form advanced glycation end-products. These modifications involve (S)-3-Amino-5-(methylthio)pentanoic acid derivatives and are associated with complications in diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).

3-Methoxycarbonylpropylglucosinolate Biosynthesis : This compound is involved in the biosynthesis of 3-methoxycarbonylpropylglucosinolate in certain plant species. The process includes methylation and decarboxylation steps (Chisholm, 1973).

Pharmaceutical and Biochemical Studies

Nitric Oxide Synthase Inhibition : Derivatives of (S)-3-Amino-5-(methylthio)pentanoic acid have been explored as inhibitors of nitric oxide synthases. This application is significant in developing treatments for various diseases, including cardiovascular conditions (Ulhaq et al., 1998).

Lipoic Acid Analog Synthesis : Lipoic acid, a compound with antioxidant properties, can be synthesized using derivatives of (S)-3-Amino-5-(methylthio)pentanoic acid. These analogs have shown enhanced pharmacological activity (Kates, Casale, Baguisi, & Beeuwkes, 2014).

Protein Modification : The compound has been used in the stereoselective synthesis of threo-3-hydroxy-4-amino acids, important in antibiotic production. These modifications are crucial in understanding and developing new pharmaceuticals (Katsuki & Yamaguchi, 1976).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do so), and P351 (Rinse cautiously with water for several minutes) .

Eigenschaften

IUPAC Name |

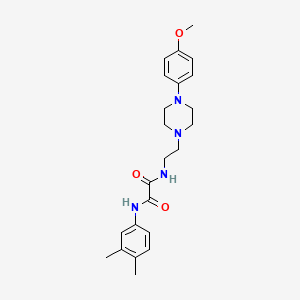

(3S)-3-amino-5-methylsulfanylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-10-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVNCDVONVDGDV-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H](CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-5-(methylthio)pentanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,4S)-4-(2,4-Difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2430190.png)

![Sodium;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/no-structure.png)

![2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2430195.png)

![2-Chloro-1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2430196.png)

![1,3-Bis[3-(4-tolyl)-1,2,4-oxadiazolyl]benzene](/img/structure/B2430202.png)

![(3E)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2430204.png)